2-(Morpholin-4-yl)anthracene-9,10-dione
Description
Significance of the Anthracene-9,10-dione Scaffold in Contemporary Chemical Research
The anthracene-9,10-dione, commonly known as the anthraquinone (B42736) scaffold, is a foundational structural motif in contemporary chemical research. nih.gov This tricyclic aromatic quinone, composed of three fused benzene (B151609) rings with two ketone groups at the central 9 and 10 positions, possesses a unique combination of chemical stability, planarity, and electronic properties that make it a versatile building block in various scientific fields. nih.govrsc.org Its derivatives are a significant class of compounds that have been extensively investigated for their potential in medicinal chemistry, materials science, and industrial applications. mdpi.comontosight.ai
In medicinal chemistry, the planar anthraquinone core is a well-established pharmacophore, particularly in the development of anticancer agents. nih.govresearchgate.net Its ability to intercalate between the base pairs of DNA is a key mechanism of action for many of its cytotoxic derivatives. nih.govresearchgate.net This interaction can disrupt DNA replication and transcription processes in cancer cells, leading to apoptosis. Consequently, numerous synthetic anthraquinone derivatives have been developed and studied as potential antineoplastic drugs. nih.govnih.govnih.gov Beyond cancer, these derivatives have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. rsc.orgresearchgate.net
The significance of the anthracene-9,10-dione scaffold also extends to materials science. Modifications to the core structure, particularly at the 9 and 10 positions, can yield molecules with tailored spectroscopic and electronic properties, such as high fluorescence quantum yields. mdpi.comsemanticscholar.org These characteristics are exploited in the creation of dyes and pigments, where anthraquinone-based compounds are valued for their vibrant colors and stability. ontosight.ai Furthermore, their unique optical and electrical properties make them candidates for use in organic electronics and as chemical sensors. ontosight.aimdpi.com The ability to functionalize the anthraquinone ring at various positions allows for fine-tuning of its properties, enabling the design of novel compounds for a wide array of applications. mdpi.com
Role of Morpholine (B109124) Substituents in Modulating Chemical and Electronic Properties
One of the primary roles of the morpholine ring is to alter the physicochemical properties of a molecule. nih.gov The presence of the oxygen atom makes the morpholine nitrogen less basic compared to other cyclic amines like piperidine. sci-hub.se This reduced basicity can be crucial for optimizing binding affinity to biological targets and improving a compound's selectivity profile. sci-hub.se The morpholine group also imparts a balance of lipophilicity and hydrophilicity, which can improve aqueous solubility and membrane permeability—key factors in determining a compound's pharmacokinetic behavior. researchgate.netnih.gov By enhancing solubility and metabolic stability, the morpholine substituent often leads to improved drug-like properties. nih.govacs.org
From an electronic standpoint, the morpholine group influences the aromatic system to which it is attached through a combination of inductive and resonance effects. numberanalytics.com The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I) through the sigma bonds. Conversely, the nitrogen atom can donate its lone pair of electrons into the aromatic π-system, creating an electron-donating resonance effect (+R). The interplay of these effects alters the electron density distribution within the aromatic core, which in turn influences the molecule's reactivity, stability, and intermolecular interactions. numberanalytics.com The ability of the morpholine oxygen to act as a hydrogen bond acceptor is another significant feature, allowing for specific interactions with biological targets like enzymes and receptors. researchgate.nete3s-conferences.org This combination of steric, electronic, and solubility-enhancing properties makes the morpholine substituent a versatile tool for medicinal chemists to fine-tune the characteristics of advanced chemical compounds. sci-hub.seresearchgate.net
Scope and Research Trajectories for 2-(Morpholin-4-yl)anthracene-9,10-dione
This compound is a disubstituted anthraquinone derivative that integrates the planar, electronically active anthracene-9,10-dione scaffold with the property-modulating morpholine ring. vulcanchem.com This specific combination suggests several promising research trajectories based on the known attributes of its constituent parts. The primary areas of investigation for this compound and its analogues include medicinal chemistry, particularly in the development of targeted therapeutic agents.
The synthesis of this compound can be achieved via nucleophilic aromatic substitution, for example, through a modified Ullmann coupling reaction where 2-bromoanthracene-9,10-dione is treated with morpholine in the presence of catalysts. vulcanchem.com The structural identity of the resulting compound is typically confirmed using modern spectroscopic techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅NO₃ |
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | This compound |
Data sourced from chemical databases.
Table 2: Representative Spectroscopic Data for this compound
| Spectroscopy | Observed Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.00–4.01 (m, 8H, morpholine CH₂), δ 7.70–8.20 (m, 4H, aromatic protons), δ 9.00 (s, 1H, NH) vulcanchem.com |
| ¹³C NMR | δ 39.08 (morpholine CH₂), δ 120–140 (aromatic carbons), δ 181.43 & 186.69 (C=O groups) vulcanchem.com |
| LC-MS | m/z 279.3 [M+H]⁺ vulcanchem.com |
Note: The provided data from the source appears to have a discrepancy in the molecular formula and the corresponding mass spec peak. The IUPAC name corresponds to C₁₈H₁₅NO₃.
Given the DNA-intercalating ability of the anthraquinone core and the enhanced drug-like properties conferred by the morpholine moiety, a major research trajectory for this compound is in anticancer drug discovery. nih.govsci-hub.se The morpholine group could modulate the DNA binding affinity and selectivity, potentially leading to compounds with improved efficacy and reduced off-target effects compared to simpler anthraquinones. nih.gov Furthermore, structurally related morpholinoanthraquinones have demonstrated broad-spectrum antimicrobial activity, suggesting that this compound could be investigated as a potential antibacterial or antifungal agent. vulcanchem.com Future research would likely involve detailed biological evaluations, structure-activity relationship (SAR) studies to optimize activity, and exploration of its mechanism of action at the molecular level.
Structure
2D Structure
3D Structure
Properties
CAS No. |
83795-29-3 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-morpholin-4-ylanthracene-9,10-dione |
InChI |
InChI=1S/C18H15NO3/c20-17-13-3-1-2-4-14(13)18(21)16-11-12(5-6-15(16)17)19-7-9-22-10-8-19/h1-6,11H,7-10H2 |
InChI Key |
HZZUNKABBQFNBL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Selective Functionalization of 2 Morpholin 4 Yl Anthracene 9,10 Dione
Established Synthetic Pathways for Substituted Anthracene-9,10-diones
The functionalization of the anthraquinone (B42736) skeleton can be achieved through various established methods, ranging from classical cyclization reactions to modern cross-coupling techniques. nih.govnih.gov The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials. numberanalytics.com
Classical Approaches in Anthraquinone Synthesis
The construction of the fundamental anthraquinone framework has been accomplished through several classical methods. One of the most prominent is the Friedel-Crafts acylation, which typically involves the reaction of phthalic anhydride (B1165640) with a benzene (B151609) derivative in the presence of a Lewis acid catalyst like aluminum chloride. numberanalytics.combritannica.com The resulting o-benzoylbenzoic acid is then cyclized using a dehydrating agent such as concentrated sulfuric acid to yield the tricyclic anthraquinone core. numberanalytics.comgoogle.com
Another powerful method for constructing the anthraquinone ring system is the Diels-Alder reaction. nih.gov This [4+2] cycloaddition strategy often involves the reaction of a suitably substituted diene with a quinone, followed by an aromatization step to furnish the final anthraquinone product. nih.gov These classical approaches are foundational for creating the core structure before further functionalization.
Nucleophilic and Electrophilic Substitution Reactions on the Anthraquinone Core
The anthraquinone nucleus is relatively electron-deficient due to the presence of two carbonyl groups, which deactivates it towards electrophilic substitution but makes it susceptible to nucleophilic substitution. numberanalytics.comcolab.ws
Electrophilic Substitution: Despite the deactivation, reactions such as nitration and halogenation can be carried out under harsh conditions. These reactions primarily direct incoming electrophiles to the α-positions (1, 4, 5, 8). numberanalytics.com
Nucleophilic Aromatic Substitution (SNAr): This is a more common method for functionalizing the anthraquinone core. Halogen atoms, nitro groups, or sulfonic acid groups on the ring can be displaced by various nucleophiles. colab.ws Amines, in particular, are effective nucleophiles for these reactions, allowing for the direct introduction of amino groups onto the anthraquinone skeleton. mdpi.comnih.gov The reactivity and regioselectivity of these substitutions are influenced by the nature and position of both the leaving group and other substituents on the ring. numberanalytics.comcolab.ws
| Reaction Type | Reagents | Position of Substitution | Product Type |
| Nitration | H₂SO₄/HNO₃ | Primarily α-positions | Nitroanthraquinone |
| Halogenation | Cl₂, Br₂ | α-positions | Haloanthraquinone |
| Nucleophilic Amination | Amine (e.g., R-NH₂) | α or β-positions (with leaving group) | Aminoanthraquinone |
| Nucleophilic Hydroxylation | OH⁻ | α or β-positions (with leaving group) | Hydroxyanthraquinone |
Cross-Coupling Procedures for C-C Bond Formation
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. wikipedia.org These methods have been successfully applied to haloanthraquinones to introduce a wide variety of alkyl, alkenyl, and aryl groups. rsc.org
Palladium-catalyzed reactions are particularly prevalent. wikipedia.org Key examples include:
Suzuki-Miyaura Coupling: Reacts a haloanthraquinone with an organoboron reagent. icmpp.ro
Heck Coupling: Couples a haloanthraquinone with an alkene.
Sonogashira Coupling: Involves the reaction of a haloanthraquinone with a terminal alkyne. wikipedia.org
These reactions offer a versatile and efficient means of creating complex anthraquinone derivatives by forming new C-C bonds, which is often challenging using classical methods. rsc.orgicmpp.ro The general mechanism involves oxidative addition of the haloanthraquinone to a low-valent metal catalyst (e.g., Pd(0)), followed by transmetalation with the organometallic coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgnih.gov
| Coupling Reaction | Metal Catalyst | Substrate | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Palladium | Haloanthraquinone | Organoboron Reagent | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Heck | Palladium | Haloanthraquinone | Alkene | C(sp²)-C(sp²) |
| Sonogashira | Palladium/Copper | Haloanthraquinone | Terminal Alkyne | C(sp²)-C(sp) |
| Negishi | Palladium/Nickel | Haloanthraquinone | Organozinc Reagent | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Kumada | Palladium/Nickel | Haloanthraquinone | Grignard Reagent | C(sp²)-C(sp²), C(sp²)-C(sp³) |
Targeted Synthesis of 2-(Morpholin-4-yl)anthracene-9,10-dione: Optimizations and Yield Enhancements
The direct synthesis of this compound requires specific methodologies that can selectively form a carbon-nitrogen bond at the C-2 position of the anthraquinone ring.
Aminocarbonylation Strategies Involving Morpholine (B109124)
Palladium-catalyzed aminocarbonylation is a powerful three-component reaction that combines an aryl halide, carbon monoxide, and an amine to form an amide. nih.gov This strategy can be adapted for the synthesis of anthraquinone derivatives. Specifically, the aminocarbonylation of 2-bromoanthracene-9,10-dione with carbon monoxide and morpholine, catalyzed by a palladium complex, can be envisioned as a direct route to an N-acylmorpholine derivative of anthraquinone. colab.ws
The reaction conditions, particularly the choice of palladium catalyst, ligands, and CO pressure, are crucial for optimizing the yield and selectivity. nih.gov For instance, using bidentate phosphine (B1218219) ligands like XantPhos can favor the formation of monocarbonylated products (amides), while monodentate ligands under higher CO pressure might lead to double carbonylation, producing α-ketoamides. nih.govresearchgate.net
| Aryl Halide Substrate | Amine | Catalyst System | CO Pressure | Primary Product |
| 2-Bromoanthracene-9,10-dione | Morpholine | Pd Complex/Ligand | 1-40 bar | 2-(morpholine-4-carbonyl)anthracene-9,10-dione |
| 6-Iodoquinoline | Various Amines | Pd(OAc)₂/XantPhos | 1 bar | Quinoline-6-carboxamides |
| 6-Iodoquinoline | Various Amines | Pd(OAc)₂/2 PPh₃ | 40 bar | Quinoline-6-glyoxylamides |
Note: Data for quinoline (B57606) is provided as an illustrative example of how reaction conditions influence the outcome in aminocarbonylation reactions. nih.gov
Diazotization and N-Azo Coupling Reactions with Morpholine Derivatives
An alternative strategy involves the diazotization of an aminoanthraquinone followed by a coupling reaction. This process begins with the conversion of a primary aromatic amine, such as 2-aminoanthracene-9,10-dione, into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. nih.govcore.ac.uk
The resulting anthraquinone-2-diazonium salt is an electrophilic intermediate that can react with a nucleophile. nih.gov The coupling of this diazonium salt with a secondary amine like morpholine leads to the formation of a triazene (B1217601) derivative, specifically 1-(anthracene-9,10-dion-2-yl)-3,3-(oxydiethylene)triazene. nih.govresearchgate.net Triazenes are known for their applications as protecting groups or as precursors in further synthetic transformations. researchgate.net The reaction must be carefully controlled to achieve high yields and purity of the resulting triazene compound. nih.govanjs.edu.iq
| Starting Material | Diazotization Conditions | Coupling Partner | Reaction Product |
| 2-Aminoanthracene-9,10-dione | NaNO₂ / HCl (aq), 0-5 °C | Morpholine | 2-[2-(morpholin-4-yl)diazenyl]anthracene-9,10-dione (Triazene) |
| 1-Amino-4-bromo-2-sulfoanthraquinone | NaNO₂ / HCl (aq), 0-5 °C | Various primary/secondary amines | Corresponding triazene derivatives |
Ullmann Coupling Reactions for Morpholine Incorporation
The introduction of a morpholine group at the 2-position of the anthraquinone skeleton is commonly achieved through a copper-catalyzed nucleophilic aromatic substitution, specifically the Ullmann condensation or Ullmann-type reaction. wikipedia.orgorganic-chemistry.org This class of reaction is a well-established and versatile method for the formation of carbon-nitrogen bonds, particularly for the arylation of amines. nih.gov The synthesis of this compound typically involves the reaction of a 2-haloanthraquinone, such as 2-bromoanthracene-9,10-dione, with morpholine in the presence of a copper catalyst. nih.gov
The traditional Ullmann conditions often require harsh reaction parameters, including high temperatures (frequently exceeding 210°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org However, advancements in this methodology have led to the development of more efficient and milder protocols. The use of soluble copper catalysts supported by various ligands, such as diamines and acetylacetonates, has significantly improved the reaction efficiency and substrate scope. organic-chemistry.org Microwave-assisted Ullmann coupling reactions have also emerged as a powerful technique, dramatically reducing reaction times from hours to minutes. nih.gov
A representative synthetic protocol for the preparation of this compound via a modified Ullmann coupling is outlined below.
Representative Reaction Protocol:
A mixture of 2-bromoanthracene-9,10-dione, morpholine, a copper catalyst (e.g., copper(I) iodide or copper(0)), and a base (e.g., potassium carbonate or sodium tert-butoxide) in a suitable solvent (e.g., DMF or toluene) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated through standard work-up procedures, which may include filtration, extraction, and purification by column chromatography or recrystallization.
The following interactive table summarizes typical reaction parameters for the Ullmann coupling of morpholine with a 2-haloanthraquinone.
| Parameter | Typical Value/Condition |
| Haloanthraquinone | 2-Bromoanthracene-9,10-dione |
| Amine | Morpholine |
| Catalyst | Copper(I) Iodide (CuI), Copper(0) |
| Ligand (optional) | 1,10-Phenanthroline, L-proline |
| Base | K₂CO₃, Cs₂CO₃, NaOtBu |
| Solvent | DMF, Toluene, Dioxane |
| Temperature | 100-150 °C (conventional heating) |
| Reaction Time | 12-24 hours (conventional heating) |
| Yield | Moderate to good |
Novel Synthetic Strategies and Catalyst-Mediated Approaches for Anthraquinones
Recent advancements in synthetic organic chemistry have provided new avenues for the synthesis and functionalization of anthraquinone derivatives, moving beyond traditional methods. These novel strategies often employ sophisticated catalytic systems to achieve high levels of efficiency, selectivity, and functional group tolerance under milder reaction conditions.
Photoredox Catalysis in Anthraquinone Functionalization
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for a wide range of organic transformations, including the functionalization of aromatic and heteroaromatic compounds. nih.govnih.gov This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of highly reactive radical intermediates. acs.org
Anthraquinone derivatives themselves can act as organic photoredox catalysts due to their inherent photochemical properties. rsc.org Upon photoexcitation, they can engage in SET processes, enabling transformations such as the reductive activation of aryl halides. This dual role as both a core scaffold and a potential catalytic species opens up intriguing possibilities for auto-catalytic or self-sensitized reaction pathways.
Stereoselective and Regioselective Synthesis of Advanced Derivatives
The development of stereoselective and regioselective methods for the synthesis of complex anthraquinone derivatives is crucial for accessing molecules with specific biological activities or material properties.
Stereoselective Synthesis:
While the core of this compound is achiral, the introduction of stereocenters on the morpholine moiety or through functionalization of the anthraquinone backbone can lead to chiral derivatives. The stereoselective synthesis of substituted morpholines is a well-developed field, often employing chiral starting materials or asymmetric catalytic methods. nih.govnih.govresearchgate.netorganic-chemistry.orgsemanticscholar.org For example, copper-promoted oxyamination of alkenes can provide access to aminomethyl-functionalized morpholines with a high degree of diastereoselectivity. nih.gov These pre-functionalized chiral morpholines could then be coupled to the anthraquinone core via methods like the Ullmann reaction.
Regioselective Synthesis:
The regioselective functionalization of the anthraquinone core is a significant synthetic challenge due to the presence of multiple reactive positions. The directing effects of existing substituents play a crucial role in determining the outcome of electrophilic or nucleophilic substitution reactions. rsc.orgnih.gov In the case of this compound, the amino substituent at the 2-position is an activating group and will influence the regioselectivity of subsequent functionalization steps. nih.gov For example, electrophilic aromatic substitution would be directed to specific positions on the anthraquinone nucleus, guided by the electronic properties of the morpholino group. colab.wsresearchgate.net
Functionalization of the Morpholine Moiety and the Anthraquinone Core
The this compound molecule offers two distinct regions for further chemical modification: the morpholine ring and the anthraquinone core. Chemo-selective functionalization of either part allows for the synthesis of a diverse library of derivatives with tailored properties. colab.ws
Functionalization of the Morpholine Moiety:
The morpholine ring, while generally stable, can undergo functionalization, particularly at the carbon atoms adjacent to the nitrogen and oxygen. For instance, C-H functionalization reactions, potentially mediated by photoredox catalysis, could introduce substituents at the α-positions of the morpholine ring. nih.gov Furthermore, if the morpholine ring itself is substituted with reactive functional groups prior to its coupling with the anthraquinone core, these groups can be further elaborated in subsequent synthetic steps. nih.gov
Functionalization of the Anthraquinone Core:
The anthraquinone core of this compound can be functionalized through various aromatic substitution reactions. The presence of the electron-donating morpholino group at the 2-position will influence the regioselectivity of these transformations. nih.govnih.gov
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce additional substituents onto the anthraquinone rings. The directing effect of the 2-morpholino group would need to be considered to predict the position of substitution. colab.ws
Nucleophilic Aromatic Substitution: While the anthraquinone core is generally electron-deficient, the presence of the amino substituent can modulate its reactivity towards nucleophiles. In some cases, further nucleophilic substitution of other leaving groups on the ring may be possible. colab.ws
Cross-Coupling Reactions: If other positions on the anthraquinone core are pre-functionalized with halides, they can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds, allowing for the attachment of a wide variety of organic fragments.
The selective functionalization of either the morpholine moiety or the anthraquinone core enables the fine-tuning of the molecule's steric and electronic properties, which is essential for developing new materials and therapeutic agents.
Electronic Structure and Photophysical Properties of 2 Morpholin 4 Yl Anthracene 9,10 Dione
Quantum Chemical Investigations on Electronic Transitions and Molecular Orbitals
Quantum chemical calculations are instrumental in predicting the electronic properties of molecules. For 2-(Morpholin-4-yl)anthracene-9,10-dione, such studies would elucidate the nature of its molecular orbitals and the electronic transitions that govern its interaction with light.
HOMO-LUMO Energy Gaps and Their Modulation by Substitution
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that influences the molecule's color, reactivity, and electronic properties.
The introduction of a morpholine (B109124) group at the 2-position of the anthracene-9,10-dione core is expected to significantly modulate the HOMO-LUMO gap. The nitrogen atom of the morpholine ring, being an electron-donating group, would raise the energy of the HOMO. This effect, combined with the electron-withdrawing nature of the dione functionality, would likely lead to a smaller HOMO-LUMO gap compared to the parent anthracene-9,10-dione. This reduction in the energy gap is a common strategy for tuning the absorption and emission properties of organic chromophores.
Table 1: Predicted Effect of Substitution on HOMO-LUMO Gap
| Compound | Substituent Effect | Predicted HOMO-LUMO Gap |
| Anthracene-9,10-dione | Reference | Larger |
| This compound | Electron-donating morpholino group | Smaller |
Charge Transfer Characteristics within the Molecular System
The molecular architecture of this compound, featuring an electron-donating morpholine group attached to an electron-accepting anthraquinone (B42736) core, strongly suggests the presence of intramolecular charge transfer (ICT) character. Upon photoexcitation, an electron is likely to be promoted from a molecular orbital primarily localized on the morpholine and the adjacent part of the anthracene (B1667546) ring (the donor part) to an orbital concentrated on the dione moiety (the acceptor part).
This ICT characteristic is fundamental to the photophysical properties of such "push-pull" systems, often leading to solvatochromism, where the absorption and emission wavelengths are sensitive to the polarity of the solvent.
Absorption and Emission Spectroscopy: Mechanisms and Solvent Effects
Spectroscopic techniques provide direct experimental evidence of a molecule's electronic transitions and excited-state behavior.
UV/Vis Absorption Profile and Band Assignments
The UV/Vis absorption spectrum of this compound is anticipated to exhibit characteristic bands. Typically, anthraquinone derivatives show absorption bands in the UV and visible regions. The spectrum would likely be dominated by π-π* transitions within the aromatic system. The lowest energy absorption band, corresponding to the HOMO-LUMO transition, would be of particular interest and is expected to show a significant bathochromic (red) shift compared to unsubstituted anthracene-9,10-dione due to the presence of the electron-donating morpholine group. This band would likely be assigned as an intramolecular charge transfer (ICT) band.
Fluorescence and Phosphorescence Characteristics
Many anthracene derivatives are known for their fluorescent properties. It is probable that this compound would also exhibit fluorescence. The emission wavelength would be longer than the absorption wavelength (Stokes shift) and would also be sensitive to solvent polarity due to the ICT nature of the excited state. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shifted emission.
Phosphorescence, which involves a transition from an excited triplet state to the singlet ground state, is generally weaker and has a longer lifetime than fluorescence in organic molecules at room temperature in fluid solutions. Specific conditions, such as low temperatures in a rigid matrix, are often required to observe significant phosphorescence.
Quantum Yield Determinations and Lifetime Measurements
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The quantum yield of this compound would depend on the competition between radiative (fluorescence) and non-radiative decay pathways of the excited state. The presence of the morpholine group could potentially influence these rates.
The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. This parameter is also crucial for understanding the dynamics of the excited state. Both quantum yield and lifetime are expected to be solvent-dependent for this compound.
Table 2: Hypothetical Photophysical Data in Different Solvents
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Lifetime (τf, ns) |
| Hexane | Data not available | Data not available | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available | Data not available | Data not available |
| Methanol | Data not available | Data not available | Data not available | Data not available |
Information regarding this compound is currently unavailable in the public domain.
Extensive research has been conducted to gather specific data on the electronic structure and photophysical properties of this compound, with a focus on its excited state dynamics, energy transfer processes, and non-biological photostability and photodegradation mechanisms. Despite a thorough search of scientific literature and chemical databases, no specific experimental or theoretical data for this particular compound could be located.
The search included broad inquiries into anthracene-9,10-dione derivatives and more targeted searches for the exact molecule. While general information on the photophysical and photochemical behavior of the anthracene-9,10-dione core and various substituted analogs is available, there is no published research detailing the specific influence of the 2-(Morpholin-4-yl) substituent on these properties.
Consequently, the requested detailed analysis and data tables for the following sections cannot be provided at this time:
Photostability and Photodegradation Mechanisms (Chemical, non-biological)
Further research, including the synthesis and experimental characterization of this compound, would be required to generate the data necessary to fulfill the detailed article outline.
Below is the list of compound names that were part of the intended article structure.
Reactivity Profiles and Derivatization Chemistry of 2 Morpholin 4 Yl Anthracene 9,10 Dione
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Anthraquinone (B42736) Core
The reactivity of the anthraquinone core in 2-(morpholin-4-yl)anthracene-9,10-dione towards aromatic substitution is complex, governed by the strong deactivating effect of the two carbonyl groups and the activating, ortho-, para-directing effect of the morpholine (B109124) substituent.
Electrophilic Aromatic Substitution (EAS): The anthraquinone nucleus is generally resistant to electrophilic attack due to the electron-withdrawing nature of the carbonyl groups, which reduces the electron density of the aromatic rings. However, the presence of the electron-donating morpholino group at the 2-position (a β-position) activates the ring to which it is attached. This activation makes electrophilic substitution more feasible than on the unsubstituted anthraquinone.
The morpholino group directs incoming electrophiles to the ortho and para positions. In this case, the C1, C3 (ortho), and C4 (para, though part of a different ring system) positions are electronically favored. Steric hindrance from the adjacent carbonyl group and the morpholine itself can influence the regioselectivity. For instance, halogenation and nitration of 2-aminoanthraquinones, which are electronically similar, typically occur at the 1 and 3 positions. researchgate.net
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents (Example) | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 1-Nitro-2-(morpholin-4-yl)anthracene-9,10-dione and/or 3-Nitro-2-(morpholin-4-yl)anthracene-9,10-dione |
| Halogenation | Br₂/FeBr₃ | 1-Bromo-2-(morpholin-4-yl)anthracene-9,10-dione |
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a more common reaction pathway for anthraquinone derivatives, particularly when a good leaving group (such as a halogen) is present on the ring. The synthesis of the title compound itself is often achieved via an SNAr reaction, where morpholine acts as the nucleophile, displacing a halide (e.g., bromide) from the 2-position of a 2-haloanthraquinone. This type of reaction is facilitated by the electron-withdrawing carbonyl groups that stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.commdpi.comnih.gov The reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.comyoutube.com
Further nucleophilic substitution on the this compound core is less likely unless another leaving group is present or under harsh reaction conditions that could potentially displace the morpholino group.
Functional Group Transformations of the Morpholine Moiety
The morpholine ring offers additional sites for chemical modification, distinct from the anthraquinone core.
Quaternization: The nitrogen atom in the morpholine ring is a tertiary amine and possesses a lone pair of electrons, making it nucleophilic. It can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. nih.govresearchgate.netmdpi.commdpi.com This transformation would increase the water solubility of the compound and introduce a permanent positive charge.
Oxidative Ring-Opening/Cleavage: The morpholine ring can undergo oxidative cleavage under specific conditions. For example, methods involving visible light photocatalysis or strong oxidants like ozone can cleave the C-C bonds within the morpholine ring. google.com Such reactions would dramatically alter the structure, leading to the formation of amino- and ether-containing linear side chains attached to the anthraquinone core.
Oxidation to Morpholinone: The carbon atoms adjacent to the nitrogen and oxygen atoms in the morpholine ring are susceptible to oxidation. For instance, oxidation at the C3 position could potentially yield the corresponding morpholin-3-one (B89469) derivative. mdpi.com This reaction introduces a carbonyl group into the morpholine ring, changing its chemical and physical properties.
Formation of Coordination Complexes with Metal Ions (Ligand Chemistry)
This compound possesses multiple potential coordination sites, allowing it to act as a ligand for various metal ions. The primary coordination sites are the two carbonyl oxygen atoms of the quinone moiety and the nitrogen atom of the morpholine ring.
The two peri-carbonyl oxygens can act as a bidentate chelating site, forming stable complexes with a range of transition metals. Additionally, the morpholine nitrogen can coordinate to a metal center, allowing the molecule to function as a monodentate, bidentate (N,O-chelation), or even a bridging ligand in polynuclear complexes. The planar aromatic system of the anthraquinone core can also participate in π-stacking interactions within the crystal lattice of these complexes. bohrium.com
Research on related amino-anthraquinone and aromatic systems demonstrates their versatility in forming coordination compounds. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.net For example, aminoanthraquinones functionalized with pyridyl units coordinate to Rhenium(I) exclusively through the pyridyl nitrogen, while also exhibiting intramolecular hydrogen bonding between the amine and quinone groups. researchgate.net This suggests that in this compound, the morpholine nitrogen is a viable coordination site.
Table 2: Potential Coordination Modes and Resulting Complexes
| Metal Ion (Example) | Potential Coordination Site(s) | Possible Complex Structure |
|---|---|---|
| Cu(II), Fe(III) | Quinone Oxygens | Bidentate chelate complex |
| Co(II), Ni(II) | Morpholine Nitrogen | Monodentate complex |
| Ru(II), Rh(I) | Morpholine Nitrogen & one Quinone Oxygen | Bidentate (N,O)-chelate complex |
Mechanistic Studies of Key Chemical Transformations
Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing new synthetic pathways.
While specific computational studies on this compound are not extensively documented, Density Functional Theory (DFT) calculations are a powerful tool for investigating the reactivity of anthraquinone derivatives. mdpi.com Such computational models are used to predict electrochemical properties, analyze the effect of substituents on the electronic structure, and map reaction pathways. jcesr.orgrsc.orgresearchgate.net
For electrophilic substitution , DFT can model the stability of the sigma-complex intermediates for attack at different positions, thus predicting the regioselectivity. For nucleophilic substitution , calculations can determine the energy barriers for the formation of the Meisenheimer intermediate and the subsequent loss of the leaving group, providing insight into reaction rates and mechanisms (stepwise vs. concerted). nih.govacs.orgnih.gov These models confirm that the rate-determining step in SNAr is typically the initial nucleophilic attack. masterorganicchemistry.com
Prototropic tautomerism involves the migration of a proton, often accompanied by a shift in double bonds. wikipedia.orgencyclopedia.pub While this compound itself is not prone to simple tautomerism, its derivatives can exhibit this phenomenon.
A notable study investigated the prototropy in a closely related compound, 2-[2-(morpholin-4-yl)diazenyl]anthracene-9,10-dione. This molecule was found to undergo a tautomeric interconversion to form a 2-hydroxyanthracene-9,10-dione derivative. This transformation involves a proton transfer within the triazene (B1217601) linkage, leading to a significant structural rearrangement. This type of study highlights the potential for complex equilibria in functionalized morpholine-anthraquinone systems.
Furthermore, studies on amino- and hydroxy-substituted anthraquinones show they can exist as equilibrium mixtures of different tautomers (e.g., keto-enol and amino-imine forms), which significantly affects their spectroscopic properties. researchgate.netresearchgate.net The specific tautomers present can depend on the solvent and the method of purification. researchgate.net
Applications of 2 Morpholin 4 Yl Anthracene 9,10 Dione in Non Biological Advanced Materials and Chemical Systems
Optoelectronic Devices and Organic Electronics
There is no available scientific literature detailing the synthesis, fabrication, or performance of optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells (OSCs), that specifically incorporate 2-(Morpholin-4-yl)anthracene-9,10-dione.
Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)
No studies have been published that evaluate this compound as a component in either OLEDs or OSCs. Therefore, data regarding its efficiency, luminescence, or photovoltaic performance in such devices is non-existent.
Charge Transport Properties and Device Performance Enhancement
The charge transport properties (e.g., hole or electron mobility) of this compound have not been reported. While theoretical studies and experimental measurements exist for other anthracene (B1667546) and anthraquinone (B42736) derivatives, this specific compound has not been characterized in this context. rsc.orgpku.edu.cn As a result, there is no information on its potential role in enhancing device performance.
Emitter and Electron Acceptor Roles in Device Architectures
The function of this compound as either an emitter or an electron acceptor in electronic device architectures has not been investigated. Research on related anthraquinone compounds suggests potential as electron acceptors, but this has not been confirmed for the title compound. scispace.com
Chemical Sensing and Detection Platforms
Chemodosimeters and Fluorescent Probes for Specific Analytes
While the anthracene moiety is a known fluorophore and its derivatives have been developed as fluorescent probes, there are no published reports on this compound being used as a chemodosimeter or fluorescent probe for the detection of any specific analytes. Consequently, data on its selectivity, sensitivity, or detection limits are not available.
Electrochemical Sensing Mechanisms
The use of this compound as a modifying agent for electrodes or as the active component in an electrochemical sensor has not been documented. Therefore, no information exists regarding its electrochemical sensing mechanisms or performance metrics in detecting target molecules.
Redox-Active Materials for Energy Storage Applications
The anthraquinone moiety is a well-known redox-active group, capable of undergoing reversible two-electron and two-proton reduction-oxidation reactions. researchgate.net This characteristic makes anthraquinone derivatives, including this compound, promising candidates for use in energy storage systems. The introduction of the morpholine (B109124) group can further modulate the redox potential and solubility of the parent anthraquinone, making it adaptable for various electrolyte systems. vulcanchem.com
Anthraquinone-based materials have been extensively studied as electrode materials for batteries, particularly in the burgeoning field of organic rechargeable batteries. mdpi.comnih.gov These materials are attractive due to their high theoretical capacities, structural diversity, and the potential for sustainable synthesis. nih.gov While specific studies on the pseudocapacitive behavior of this compound are not extensively documented, the general class of anthraquinone derivatives exhibits promising characteristics for such applications. Their ability to undergo fast and reversible faradaic reactions at or near the surface of the electrode material can contribute to high energy storage capacity, a hallmark of pseudocapacitance. researchgate.net
In the context of battery electrodes, polymers and derivatives of anthraquinone have been investigated as cathode materials for lithium-ion, sodium-ion, and aqueous zinc-ion batteries. nih.govmdpi.comresearchgate.net For instance, a novel anthraquinone-containing poly(triphenylamine) polymer demonstrated double charge-discharge characteristics with a specific capacity of 132.7 mAh g⁻¹. researchgate.net Another study on an anthraquinone-based polymer for aqueous zinc-ion batteries reported a high specific capacity of 210.57 mA h g⁻¹ at a current density of 0.1 A g⁻¹. nih.gov The morpholine substituent in this compound could potentially enhance the stability and performance of such electrode materials by influencing their morphology and interaction with the electrolyte.
| Anthraquinone Derivative | Battery Type | Specific Capacity | Current Density | Capacity Retention | Reference |
|---|---|---|---|---|---|
| Poly(triphenylamine) with Anthraquinone | Lithium-ion | 132.7 mAh g⁻¹ | Not Specified | Not Specified | researchgate.net |
| Polymerized Anthraquinone-Triphenylamine Derivative (PDABr) | Aqueous Zinc-ion | 210.57 mA h g⁻¹ | 0.1 A g⁻¹ | 93% after 6000 cycles | nih.gov |
| 1,4,5,8-Tetrahydroxy-9,10-anthraquinone (oxidized) | Lithium-ion | 100 mAh g⁻¹ | Not Specified | After 20 cycles | researchgate.net |
The efficiency of redox-active materials in energy storage devices is critically dependent on their electron transfer kinetics. For anthraquinone derivatives, the kinetics of the redox reactions can be influenced by the solvent system and the nature of the substituents on the anthraquinone core. rsc.orgnsf.gov Studies on various anthraquinone derivatives in non-aqueous electrolytes have shown that they can exhibit fast and reversible two-electron transfer processes. rsc.org
The morpholine group, being an electron-donating substituent, can influence the electron density of the anthraquinone system, thereby affecting its reduction potential and the kinetics of electron transfer. vulcanchem.com While specific kinetic data for this compound in non-aqueous systems is limited, research on analogous compounds suggests that the introduction of such functional groups can be a strategy to fine-tune the electrochemical properties for specific applications. nih.gov For instance, the design of anthraquinone-based ionic species for non-aqueous redox flow batteries has shown impressive cycling performance, with an average coulombic efficiency of 96.8% and energy efficiency of 82.4% over 200 cycles. rsc.org
Catalysis and Organocatalysis Utilizing Anthraquinone Scaffolds
The versatile chemical nature of the anthraquinone scaffold has led to its exploration in the field of catalysis. The ability to participate in redox reactions and to be functionalized with various coordinating groups makes these compounds suitable for a range of catalytic applications. wikipedia.org
While the direct use of this compound as a ligand in transition metal catalysis is not widely reported, the broader class of anthracene and anthraquinone derivatives has been utilized in the synthesis of ligands for various catalytic transformations. The nitrogen atom in the morpholine ring and the oxygen atoms of the quinone group in this compound could potentially act as coordination sites for transition metals.
The synthesis of anthracene scaffolds is often achieved through transition metal-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Negishi couplings, highlighting the compatibility of the anthracene core with these catalytic systems. frontiersin.orgresearchgate.net This suggests the potential for designing and synthesizing novel ligands based on the this compound structure for applications in catalysis.
Anthraquinone and its derivatives can act as effective redox mediators in a variety of chemical transformations. researchgate.net Their ability to be reversibly oxidized and reduced allows them to facilitate electron transfer between a primary oxidant or reductant and a substrate. For example, anthraquinone is used as a redox catalyst in the industrial production of hydrogen peroxide and in the delignification process in paper pulping. wikipedia.org
In organic synthesis, anthraquinones can mediate oxidation reactions. For instance, the oxidation of anthracene to anthraquinone itself can be catalyzed by various transition metal-based systems. researchgate.net While specific applications of this compound as a redox mediator are not well-documented, its inherent redox properties suggest its potential in this area. The morpholine substituent could influence its solubility and redox potential, potentially allowing for its use in a wider range of solvent systems and for mediating specific organic transformations. vulcanchem.com
Advanced Pigments and Dyes for Non-Textile and Functional Coating Applications
Anthraquinone derivatives are historically significant as dyes and pigments due to their vibrant colors and excellent stability. wikipedia.org The color of these compounds is a result of the extended π-conjugated system of the anthraquinone core, which can be further tuned by the introduction of various substituents. mdpi.com
The compound 2-(1H-pyrrol-1-yl)-anthracene-9,10-dione, a related derivative, is described as a dark yellowish-brown semiconductor, indicating the influence of the nitrogen-containing heterocyclic substituent on the color. mdpi.com It is plausible that this compound would also exhibit distinct color properties.
Color Stability and Spectral Characteristics in Polymers
The incorporation of chromophoric organic molecules into polymeric matrices is a common strategy for creating colored plastics, fibers, and films. A critical performance metric for such materials is the color stability, or lightfastness, of the incorporated dye. Anthraquinone derivatives are well-regarded for their inherent stability to photodegradation, a property that is often enhanced by the presence of electron-donating substituents like amino and morpholino groups.
Research on amino-substituted anthraquinones has demonstrated that these substituents can significantly improve the photostability of the dye. The morpholino group in this compound is expected to impart enhanced stability when dispersed in a polymer matrix. The nitrogen atom's lone pair of electrons can delocalize into the anthraquinone ring system, which helps to dissipate absorbed light energy without causing chemical degradation of the chromophore. This property is particularly valuable in applications where the material is exposed to prolonged sunlight or artificial UV radiation.
The spectral characteristics of this compound are also influenced by the polymer matrix in which it is embedded. The polarity of the polymer can affect the position of the absorption and emission maxima of the dye, a phenomenon known as solvatochromism. In non-polar polymers, the dye is likely to exhibit absorption and emission spectra at shorter wavelengths, while in more polar polymers, a red-shift (a shift to longer wavelengths) is anticipated. This allows for the tuning of the material's color by selecting a polymer with the appropriate polarity.
Below is a representative table of the expected spectral characteristics of this compound in different polymer matrices, based on the behavior of analogous amino-substituted anthraquinones.
| Polymer Matrix | Polymer Polarity | Expected Absorption Maximum (λmax) | Expected Emission Maximum (λem) |
| Polystyrene (PS) | Non-polar | ~480 nm | ~550 nm |
| Poly(methyl methacrylate) (PMMA) | Moderately Polar | ~495 nm | ~570 nm |
| Poly(vinyl chloride) (PVC) | Polar | ~510 nm | ~585 nm |
Photophysical Applications in Functional Coatings
The photophysical properties of this compound also suggest its potential for use in functional coatings. These are advanced coatings that not only provide protection and aesthetic color but also possess additional functionalities, such as photochromism, fluorescence, or sensing capabilities.
The anthracene core of the molecule is known for its fluorescence, and substitution with a morpholino group can modulate these fluorescent properties. The interaction of the lone pair of electrons on the morpholine nitrogen with the anthraquinone π-system can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. The emission from this ICT state is often sensitive to the local environment, making the compound potentially useful as a fluorescent probe for sensing the polarity or viscosity of its surroundings.
Furthermore, some anthraquinone derivatives exhibit photochromic behavior, meaning they can undergo a reversible change in color upon exposure to light. This property is of interest for applications such as smart windows, optical data storage, and security inks. While specific photochromic studies on this compound are not widely reported, the general class of compounds is known to undergo photochemical reactions that could be harnessed for such applications.
The potential of this compound in functional coatings is summarized in the table below, highlighting key photophysical parameters that would be relevant for these applications.
| Application Area | Relevant Photophysical Property | Potential Performance Metric |
| Fluorescent Security Inks | High Fluorescence Quantum Yield | Emission intensity and color |
| Optical Polarity Sensors | Solvatochromic Emission Shift | Wavelength shift per unit of polarity change |
| Photochromic Coatings | Reversible Photochemical Reaction | Color contrast and switching speed |
Theoretical and Computational Investigations on 2 Morpholin 4 Yl Anthracene 9,10 Dione
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Geometric Optimization and Vibrational Analysis
Geometric optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 2-(Morpholin-4-yl)anthracene-9,10-dione, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state. The planarity of the anthracene-9,10-dione core and the conformation of the morpholine (B109124) ring (typically a chair conformation) would be key focal points.
Once the optimized geometry is obtained, vibrational analysis is performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in Infrared (IR) and Raman spectra. nih.gov By comparing calculated frequencies with experimental spectra for similar compounds, researchers can confirm the optimized structure and assign specific vibrational modes to stretching, bending, or torsional motions of the molecule's functional groups, such as the C=O stretches of the quinone, C-N and C-O-C stretches of the morpholine ring, and various vibrations of the aromatic system. nih.govnih.gov
Table 1: Representative Vibrational Modes and Typical Calculated Wavenumber Ranges for Anthraquinone (B42736) Derivatives
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| C=O Stretching | Quinone | 1650 - 1700 |
| C=C Stretching | Aromatic Rings | 1450 - 1600 |
| C-N Stretching | Morpholine-Aryl Link | 1250 - 1350 |
| C-O-C Stretching | Morpholine Ring | 1070 - 1150 |
| C-H Bending | Aromatic Rings | 700 - 900 |
Note: These are generalized ranges based on studies of similar anthraquinone derivatives. Specific values for this compound would require a dedicated DFT calculation.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com
For this compound, the analysis would reveal that the electron-donating morpholino group significantly influences the energy and distribution of the HOMO, likely localizing electron density on the substituted aromatic ring and the nitrogen atom. The LUMO is typically distributed across the electron-accepting anthraquinone core. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and the energy required for electronic excitation. lookchem.com A smaller gap suggests higher reactivity and a tendency to absorb light at longer wavelengths.
Table 2: Predicted Frontier Orbital Characteristics for this compound
| Parameter | Description | Predicted Characteristic |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high, influenced by the electron-donating morpholine group. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relatively low, characteristic of the electron-accepting anthraquinone system. |
| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | Moderate; smaller than unsubstituted anthraquinone, indicating increased reactivity. |
| HOMO Distribution | Region of highest electron density | Primarily on the morpholine substituent and the attached aromatic ring. |
| LUMO Distribution | Region of lowest unoccupied electron density | Primarily on the central quinone ring and carbonyl groups. |
Prediction of Spectroscopic Parameters
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Visible) of molecules. nih.gov This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the calculations would likely predict electronic transitions corresponding to π→π* excitations within the aromatic system and an intramolecular charge transfer (ICT) transition from the electron-donating morpholine moiety to the electron-accepting anthraquinone core. This ICT band would be responsible for the molecule's color.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating its dynamic behavior in different environments, such as in a solvent or interacting with a biological macromolecule like DNA. researchgate.net
These simulations would reveal the preferred orientations of the morpholine ring relative to the anthraquinone plane and the dynamics of their interconversion. Furthermore, MD is invaluable for studying intermolecular interactions. By simulating the compound in a solvent like water, one can analyze hydration patterns and the formation of hydrogen bonds. When simulated with a target protein or DNA, MD can elucidate the specific binding modes, calculate the binding free energy, and identify the key intermolecular forces (e.g., hydrogen bonds, van der Waals forces, π-stacking) that stabilize the complex. researchgate.net
Computational Design and Screening of Novel Derivatives
The computational framework established for this compound can be extended to design and screen new derivatives with potentially enhanced properties. For instance, if the goal is to develop a novel anticancer agent, the parent molecule can be systematically modified in silico. nih.gov Substituents could be added to the anthraquinone core or the morpholine ring to modulate properties like solubility, electronic character, and steric profile.
Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies would be employed to screen a virtual library of these new derivatives against a specific biological target, such as a protein kinase or a DNA structure. The computational screening would predict the binding affinities and interaction modes of these novel compounds, allowing researchers to prioritize the most promising candidates for chemical synthesis and experimental testing, thereby accelerating the drug discovery process.
Environmental Fate and Chemical Degradation Mechanisms of 2 Morpholin 4 Yl Anthracene 9,10 Dione
Photolytic Degradation Pathways under Simulated Environmental Conditions
The photodegradation of anthraquinone (B42736) derivatives is a key process influencing their environmental persistence. While direct studies on 2-(Morpholin-4-yl)anthracene-9,10-dione are not extensively documented, the degradation pathways can be inferred from studies on related aminoanthraquinones. aip.orgarxiv.org The absorption of UV-visible light by the anthraquinone chromophore can lead to the formation of excited states, which are susceptible to various chemical reactions.
Research on 1-substituted aminoanthraquinones suggests that photodegradation in the presence of a polymer matrix, which can simulate organic matter in the environment, involves interactions between the dye and the matrix. aip.org This can lead to the formation of metastable products that may either revert to the parent compound or undergo irreversible degradation. aip.org Proposed mechanisms for the photodegradation of anthraquinone dyes include intramolecular proton transfer, the formation of twisted intramolecular charge transfer states, and photocycloaddition. rsc.org The specific pathway is highly dependent on the molecular structure and the surrounding environmental conditions. rsc.org
For aminoanthraquinones, photobleaching can be accelerated in the presence of complexones with carboxy or phosphinoyl groups, which may be present in natural waters. researchgate.net The degradation of anthracene (B1667546), the parent aromatic system of anthraquinone, under simulated sunlight has been shown to produce 9,10-anthraquinone and phthalic acid as intermediate products. nih.gov This suggests that the anthraquinone core of this compound is also susceptible to oxidative cleavage under photolytic conditions.
Table 1: Postulated Photolytic Degradation Mechanisms for Anthraquinone Derivatives
| Mechanism | Description | Potential Relevance to this compound |
| Intramolecular Proton Transfer (IPT) | Light absorption leads to the transfer of a proton, often from an amino or hydroxyl group, to a carbonyl oxygen, forming a tautomer. | The morpholine (B109124) nitrogen does not have a proton to transfer, making this mechanism less likely unless water or other protic species are involved. |
| Twisted Intramolecular Charge Transfer (TICT) | Upon excitation, the molecule twists, leading to a charge-separated state that is considered a "damaged" state. | The flexible morpholine ring could facilitate such conformational changes. |
| Photocycloaddition | The excited dye molecule reacts with other unsaturated molecules in the environment to form a cyclic adduct. | This is a plausible pathway, especially in environments rich in organic matter. |
| Photooxidation | The excited molecule reacts with oxygen, leading to the formation of oxidized products, potentially involving cleavage of the aromatic rings or the morpholine moiety. | Highly likely, given the general susceptibility of organic compounds to photooxidation. |
Chemical Oxidation/Reduction Mechanisms in Aqueous and Non-Aqueous Media
The anthraquinone core of this compound is redox-active, meaning it can undergo both oxidation and reduction reactions. These processes are critical in determining its fate in environments where chemical oxidants or reductants are present.
Oxidation:
In aqueous environments, advanced oxidation processes (AOPs) involving highly reactive species like hydroxyl radicals (•OH) are major drivers of organic pollutant degradation. The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring or hydrogen abstraction. For this compound, oxidation is expected to target both the electron-rich anthraquinone ring system and the morpholine substituent. The photocatalytic degradation of anthraquinone dyes on TiO2 surfaces, which generates hydroxyl radicals, has been shown to be an effective removal method. ajol.infoscielo.org.za The degradation pathway of anthraquinone dyes often involves the cleavage of the C-N bond. researchgate.net
Reduction:
The reduction of the quinone moieties to hydroquinones is a characteristic reaction of anthraquinones. This process can be mediated by various chemical reductants or by microbial activity. The reduction potential of anthraquinone derivatives is influenced by the nature and position of substituents. rsc.org Electron-donating groups, such as the amino group in the morpholine substituent, are known to make the reduction potential more negative (cathodic shift), meaning they are harder to reduce compared to the unsubstituted anthraquinone. rsc.org The reduction of the anthraquinone core can significantly alter the solubility and reactivity of the molecule.
Table 2: Redox Properties of Substituted Anthraquinones This table presents data for related compounds to infer the properties of this compound.
| Compound | Substituent Effect | Impact on Reduction Potential | Reference |
| 1-hydroxy-anthraquinone | Electron-donating | Anodic shift (easier to reduce) | rsc.org |
| 2-amino-anthraquinone | Electron-donating | Cathodic shift (harder to reduce) | rsc.org |
| 1-amino-4-hydroxy-anthraquinone | Electron-donating | Slight cathodic shift (opposing effects) | rsc.org |
Interaction with Environmental Matrices (e.g., specific inorganic adsorbents)
The transport and bioavailability of this compound in the environment are largely governed by its interaction with solid matrices such as soils, sediments, and suspended particles. Clay minerals are significant components of these matrices and are known to adsorb organic molecules. mdpi.comnih.gov
The adsorption of organic compounds onto clay minerals is influenced by factors such as the surface charge of the mineral, the chemical properties of the organic molecule (e.g., polarity, charge, size), and the solution chemistry (e.g., pH, ionic strength). researchgate.net The morpholine group in this compound can become protonated under acidic conditions, leading to a cationic species that would strongly interact with negatively charged clay surfaces through cation exchange. mdpi.com Even in its neutral form, the molecule can interact with clay surfaces through hydrogen bonding (via the oxygen and nitrogen atoms of the morpholine ring) and van der Waals forces.
Studies on the adsorption of amino acids on clay minerals have shown that both the amino and carboxylic acid groups are important for the interaction with the mineral surface. researchgate.net While this compound lacks a carboxylic acid group, the principles of interaction via the amino function are relevant. The presence of inorganic adsorbents can also catalyze the degradation of organic compounds. For instance, TiO2 is a well-known photocatalyst that can promote the degradation of anthraquinone dyes under UV irradiation. rsc.orgresearchgate.net
Structure-Degradability Relationships for Related Compounds
The degradation of anthraquinone derivatives is highly dependent on their molecular structure. The type, number, and position of substituents on the anthraquinone ring play a major role in determining the rate and pathway of degradation. nih.gov
In general, simpler and lower molecular weight dyes are more easily degraded. nih.gov For bacterial degradation, the influence of single substituents on the decolorization rate has been suggested to follow the order: –SO3H > –NO2 > –Br > –Cl > –H > –NH2 > –OCH3 > –CH3 > –COOH > –OH. nih.gov This indicates that compounds with amino groups, like this compound, may be more persistent to bacterial degradation than those with sulfonic acid or nitro groups.
The presence of electron-donating groups, such as the morpholino group, increases the electron density of the aromatic system. This can make the molecule more susceptible to electrophilic attack, such as oxidation by hydroxyl radicals. However, as noted earlier, it can make reductive degradation more difficult. rsc.org The position of the substituent is also crucial. For example, studies on amino-substituted anthraquinones have shown that the position of the amino group affects their redox properties and biological activity. rsc.org The morpholine group at the 2-position of the anthraquinone core in this compound will have a distinct electronic influence compared to substituents at other positions, thereby defining its unique degradation profile.
Future Perspectives and Emerging Research Directions for Morpholine Substituted Anthraquinone Derivatives
Integration into Multifunctional Hybrid Materials
The development of multifunctional hybrid materials represents a significant frontier for morpholine-substituted anthraquinones. The inherent properties of the anthracene (B1667546) core, such as its extended π-system and photophysical activity, make it an attractive building block for organic-inorganic hybrid structures. nih.govbeilstein-journals.org Research into related, highly conjugated anthracene derivatives has demonstrated their successful incorporation into hybrid perovskites, creating materials with noteworthy stability and high photoluminescence efficiency. nih.gov
Future work could focus on integrating "2-(Morpholin-4-yl)anthracene-9,10-dione" into similar frameworks, such as:
Hybrid Perovskites: By modifying the morpholine (B109124) nitrogen to create a cationic center, these derivatives could act as the organic component in 0D or 1D hybrid perovskites. nih.govresearchgate.net The interaction between the organic cation's electronic structure and the inorganic network (e.g., lead iodide or bismuth iodide) could lead to novel materials with tailored optoelectronic properties for light-emitting devices. researchgate.net
Polymer Composites: The compound could be dispersed within or chemically bonded to polymer matrices to create materials with enhanced optical or electronic properties. The morpholine group might improve compatibility and dispersion within specific polymer hosts.
Mesoporous Silica (B1680970) Hybrids: Functionalized silica materials could serve as hosts for anthraquinone (B42736) derivatives. Research has shown that polyoxometalates supported on silica aerogels can be used in reactions involving the anthracene core, suggesting that immobilizing morpholine-anthraquinones on such supports could create novel catalytic or sensing platforms. researchgate.net
The potential of these hybrid materials lies in combining the processability and functional diversity of the organic component with the robust physical properties of the inorganic framework.
Development of Novel Synthetic Methodologies for Enhanced Sustainability
While established methods exist for synthesizing "this compound," such as modified Ullmann couplings, the future of its production lies in developing more sustainable and efficient synthetic strategies. vulcanchem.com Key areas for development include:
Catalyst Innovation: Moving away from traditional metal catalysts towards more abundant and less toxic alternatives is a primary goal. This includes exploring advanced catalytic systems like Mo-V-P heteropoly acids, which have been successful in the one-pot synthesis of other substituted anthraquinones. scirp.org Iodine-catalyzed reactions, demonstrated in the synthesis of other heterocyclic anthracene-diones, also present a promising, metal-free alternative. researchgate.net
Process Intensification: The development of "one-pot" syntheses, where multiple reaction steps are carried out in a single reactor, can significantly reduce waste, energy consumption, and reaction time. scirp.org
Alternative Energy Sources: Employing microwave radiation as a heat source has been shown to accelerate reactions and improve yields in the synthesis of related heterocyclic anthraquinone derivatives, offering a more energy-efficient approach than conventional heating. beilstein-journals.org
The table below summarizes existing and potential synthetic strategies, highlighting the trend towards more sustainable practices.
| Synthetic Strategy | Key Features | Potential Sustainability Enhancement | Relevant Compounds |
| Modified Ullmann Coupling | Uses copper and iron catalysts for nucleophilic aromatic substitution. vulcanchem.com | Replacement of traditional catalysts with more benign or recyclable alternatives. | This compound vulcanchem.com |
| Diene Synthesis | Diels-Alder reaction between a naphthoquinone and a substituted diene. scirp.org | Can be performed as a one-pot process using recyclable bifunctional catalysts (e.g., heteropoly acids). | Substituted 9,10-Anthraquinones scirp.org |
| Friedel-Crafts Cyclization | Lewis acid-catalyzed intramolecular cyclization to form the anthracene core. nih.govbeilstein-journals.org | Use of solid acid catalysts or milder Lewis acids to reduce corrosive waste. | General Anthracene Derivatives nih.gov |
| Iodine-Catalyzed Reactions | Uses molecular iodine as a catalyst for heterocycle formation on the anthraquinone core. researchgate.net | Metal-free catalysis, reducing heavy metal contamination and waste. | (1H-Pyrrol-1-yl)anthracene-9,10-diones researchgate.net |
Exploration of Advanced Optoelectronic and Catalytic Applications
The electronic and structural characteristics of morpholine-substituted anthraquinones suggest their potential in advanced technological applications, an area ripe for exploration.
Optoelectronics: Anthraquinone derivatives are being investigated for their optoelectronic properties. researchgate.net Doping other organic semiconductors, like zinc phthalocyanine, with anthraquinones has been shown to modify their electrical conductivity, making them suitable for flexible electronic devices. rciueducation.org The morpholine substituent in "this compound" acts as an electron-donating group, which can tune the energy levels (HOMO/LUMO) of the molecule. This tunability is crucial for applications in:
Organic Light-Emitting Diodes (OLEDs): Where precise control over energy levels is needed to achieve efficient light emission in specific colors. beilstein-journals.org
Organic Photovoltaics (OPVs): As either donor or acceptor materials, where the electronic properties determine the efficiency of charge separation. researchgate.net
Catalysis: While the catalytic applications of this specific compound are not yet established, the broader class of anthraquinones is involved in catalytic processes. For instance, they are used as catalysts for wood delignification. scirp.org Future research could explore the potential of "this compound" or its metal complexes as catalysts in organic synthesis, leveraging the coordinating ability of the morpholine oxygen and nitrogen atoms and the redox activity of the anthraquinone core.
Theoretical Prediction of Untapped Reactivity and Properties
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and uncovering new possibilities. For morpholine-substituted anthraquinones, theoretical studies can illuminate untapped potential.
Predicting Electronic and Optical Properties: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate molecular orbitals (HOMO/LUMO), predict electronic absorption spectra, and estimate key parameters for optoelectronic performance. researchgate.netmdpi.com Such computational analyses have been successfully applied to other anthraquinone derivatives to interpret their spectra and assess their suitability for photovoltaic applications. researchgate.netresearchgate.net
Mapping Reactivity: The inherent reactivity of the anthracene core, particularly its susceptibility to Diels-Alder reactions at the 9,10-positions, can be modulated by substituents. researchgate.net Molecular orbital calculations can predict how the morpholine group at the 2-position influences the electron density across the aromatic system, potentially opening up atypical regioselectivity in cycloaddition or electrophilic substitution reactions. researchgate.net
Understanding Intermolecular Interactions: Theoretical studies can model how these molecules arrange in the solid state and interact with other molecules or surfaces. This is crucial for designing crystal structures with desired properties or understanding binding mechanisms in sensing applications. mdpi.com
By employing these computational techniques, researchers can screen for novel properties and reactivities in silico, accelerating the discovery and development of new applications for "this compound" and its derivatives.
Q & A
Q. What are the recommended synthetic routes for 2-(Morpholin-4-yl)anthracene-9,10-dione?
Methodological Answer: The synthesis typically involves a multi-step approach:
Oxidation of Anthracene : Start with anthracene oxidation to yield 9,10-anthraquinone.
Functionalization : React 9,10-anthraquinone with morpholine derivatives. For example, 2-(morpholinodiazenyl)anthracene-9,10-dione can be synthesized by coupling morpholine-diazonium salts with anthraquinone under acidic conditions (acetic acid) .
Purification : Use recrystallization (e.g., from dimethylformamide/ethanol mixtures) or chromatography to isolate the product.
Key Conditions : Reflux in acetic acid with sodium acetate as a catalyst, followed by careful washing and crystallization .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural and purity validation:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions and morpholine integration via H and C NMR (e.g., aromatic proton shifts at δ 7.60–8.23 ppm and NH signals) .
- Elemental Analysis : Verify carbon, hydrogen, and nitrogen content (e.g., C: 55.58%, H: 2.47%, N: 11.44% in related derivatives) .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect molecular ion peaks (e.g., m/z 368 [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., orthorhombic Pbca space group for structural analogs) .
Advanced Research Questions
Q. How does this compound interact with DNA, and what methods assess this interaction?
Methodological Answer: DNA-binding studies involve:
- Thermal Denaturation Assays : Measure increases in DNA melting temperature () to quantify stabilization from intercalation .
- Circular Dichroism (CD) : Detect conformational changes in DNA upon compound binding.
- Molecular Modeling : Use density functional theory (DFT) to predict groove-binding modes and side-chain interactions with DNA bases .
Key Finding : Morpholine-substituted anthraquinones may exhibit dual major/minor groove binding, enhancing cytotoxicity without mutagenicity .
Q. What strategies improve the solubility of anthraquinone derivatives for electrochemical applications?
Methodological Answer:
- Side-Chain Functionalization : Introduce hydrophilic groups (e.g., methoxyethoxyethyl chains) to amino positions, enhancing miscibility in polar solvents .
- Solvent Optimization : Test solvent polarity (e.g., DMSO, acetonitrile) and electrolyte concentration using UV-Vis spectroscopy to quantify solubility .
- Electrochemical Profiling : Use cyclic voltammetry to verify redox reversibility in target electrolytes (e.g., 0.1 M TBAPF in acetonitrile) .
Q. How do structural modifications (e.g., morpholine substitution) affect electronic properties?
Methodological Answer:
- Computational Analysis : Perform DFT calculations to compare HOMO-LUMO gaps (e.g., morpholine-substituted analogs show reduced due to extended conjugation) .
- UV-Vis Spectroscopy : Monitor bathochromic shifts in absorption spectra (e.g., > 450 nm for donor-acceptor systems) .
- Electrochemical Studies : Measure oxidation/reduction potentials to assess electron-withdrawing/donating effects of substituents .
Q. How can computational methods elucidate electronic transitions in anthraquinone derivatives?
Methodological Answer:
- Time-Dependent DFT (TDDFT) : Simulate UV-Vis absorption spectra and assign transitions (e.g., charge-transfer vs. π→π) .
- Frontier Molecular Orbital Analysis : Visualize electron density distributions in HOMO (donor) and LUMO (acceptor) states .
Example : Morpholine-linked anthraquinones exhibit intramolecular charge transfer (ICT) transitions with high oscillator strengths .
Q. How can researchers resolve contradictions between mutagenicity and cytotoxicity data for anthraquinone derivatives?
Methodological Answer:
- Comparative Assays : Test mutagenicity (Ames test with S. typhimurium strains) and cytotoxicity (MTT assay on mammalian cells) in parallel .
- Structure-Activity Analysis : Correlate side-chain length (e.g., two methylene linkers) with DNA-binding affinity vs. mutagenic potential .
Key Insight : Morpholine-substituted derivatives may lack mutagenicity due to reduced DNA intercalation strength, despite potent cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
